molecular formula C10H8ClF3O B13573131 1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one

1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one

Cat. No.: B13573131
M. Wt: 236.62 g/mol
InChI Key: KUKOOJKYHOJGLR-UHFFFAOYSA-N
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Description

1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one (molecular formula: C₁₀H₈ClF₃O; molar mass: 236.62 g/mol) is a halogenated ketone featuring a trifluoromethylphenyl group and a chlorine atom at the α-position of the carbonyl group. It serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in nucleophilic substitution and reduction reactions . Its structural uniqueness arises from the electron-withdrawing trifluoromethyl group, which enhances electrophilicity at the carbonyl carbon, and the chlorine substituent, which influences steric and electronic properties . Predicted physical properties include a density of 1.304 g/cm³ and a boiling point of 254.1°C .

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3O/c11-6-9(15)5-7-1-3-8(4-2-7)10(12,13)14/h1-4H,5-6H2

InChI Key

KUKOOJKYHOJGLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CCl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The carbonyl group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared below with derivatives differing in substituents or halogen placement:

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Features
1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one C₁₀H₈ClF₃O Cl at α-C, CF₃ at para-phenyl 236.62 High electrophilicity; used in drug intermediates
1-(4-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O No Cl, CF₃ at para-phenyl 202.18 Precursor to fenfluramine; lacks halogen, reducing reactivity
1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one C₁₀H₈F₄O F at α-C, CF₃ at meta-phenyl 236.16 Fluorine’s electronegativity enhances stability; lower steric bulk than Cl
1-(Dimethyl(oxo)-λ⁶-sulfaneylidene)-1-(4-(trifluoromethyl)phenyl)propan-2-one C₁₂H₁₃F₃O₂S Sulfoxonium ylide at α-C 296.29 Enhanced polarity; used in cross-coupling reactions

Physical and Chemical Properties

  • Reactivity: The chlorine atom in this compound acts as a superior leaving group compared to non-halogenated analogues (e.g., 1-(4-(trifluoromethyl)phenyl)propan-2-one), facilitating nucleophilic substitutions .
  • Stability : Fluorinated analogues (e.g., 1-fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one) exhibit higher thermal stability due to fluorine’s strong C-F bonds, whereas the chloro derivative may undergo faster hydrolysis .
  • Synthetic Challenges: Unlike brominated counterparts (e.g., 1-bromo-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-one), the chloro derivative requires milder conditions for substitution, as seen in unsuccessful bromo-ketone syntheses .

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